8aH-phthalazin-1-one hydrazone
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Overview
Description
8aH-phthalazin-1-one hydrazone is a compound belonging to the class of azo compounds, characterized by the presence of a diazene group (R‒N=N‒R’). This compound is notable for its unique structure, which includes a phthalazinone core fused with a hydrazone moiety. Phthalazinone derivatives are known for their significant biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8aH-phthalazin-1-one hydrazone can be synthesized through the condensation reaction of phthalazinone derivatives with hydrazine. The reaction typically involves the use of an appropriate aldehyde or ketone in the presence of a solvent such as methanol or ethanol. The reaction conditions often include refluxing the mixture to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8aH-phthalazin-1-one hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
8aH-phthalazin-1-one hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiproliferative activities, making it useful in biological studies.
Industry: The compound is used in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 8aH-phthalazin-1-one hydrazone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase, leading to anti-inflammatory and antiproliferative effects. It also binds to gamma-aminobutyric acid (GABA) receptors, exhibiting anticonvulsant properties .
Comparison with Similar Compounds
Phthalazine: A compound with a similar core structure but lacking the hydrazone moiety.
Phthalazinone: Similar to 8aH-phthalazin-1-one hydrazone but without the hydrazone group.
Hydralazine: An antihypertensive agent with a related structure but different pharmacological properties.
Uniqueness: this compound is unique due to its combined phthalazinone and hydrazone structure, which imparts distinct biological activities and makes it a versatile compound in various scientific research applications .
Biological Activity
8aH-phthalazin-1-one hydrazone is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a phthalazinone core and a hydrazone functional group. This structure contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Biological Activities
The biological activities of this compound have been investigated across various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Recent studies have demonstrated the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against several cancer cell lines:
These findings indicate that the compound may inhibit cell growth and induce apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibits activity against various pathogens, including bacteria and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 125 | |
Candida albicans | 100 |
This antimicrobial potential suggests its application in treating infections caused by resistant strains.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented, showing promise in reducing inflammation in various models. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit certain kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis.
- Reactive Oxygen Species (ROS) Modulation : It may also modulate ROS levels within cells, contributing to its anticancer and antimicrobial activities.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
- Antimicrobial Evaluation : The compound was tested against clinical isolates of Staphylococcus aureus, demonstrating effective inhibition at low concentrations, which is crucial for developing new antibiotics.
Properties
Molecular Formula |
C8H8N4 |
---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3,8a-dihydrophthalazin-1-yldiazene |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7,9-10H |
InChI Key |
MPUBDBCHGYJVER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CNN=C2N=N)C=C1 |
Origin of Product |
United States |
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